
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperidine-based compound that has been synthesized and studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide involves the inhibition of various enzymes and proteins involved in inflammation, cancer, and neurodegenerative diseases. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also inhibits the activity of protein kinase C (PKC), which is involved in cancer cell growth. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to activate the adenosine A1 receptor, which is involved in neuroprotection.
Biochemical and physiological effects:
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting COX-2 activity. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting PKC activity. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to have potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, the synthesis method of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry, which may limit its availability for lab experiments.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide. One direction is to study the efficacy of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide in treating various diseases in clinical trials. Another direction is to study the mechanism of action of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide in more detail to identify potential targets for drug development. Additionally, further research is needed to optimize the synthesis method of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide to make it more accessible for lab experiments.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis method of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. The mechanism of action of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide involves the inhibition of various enzymes and proteins involved in inflammation, cancer, and neurodegenerative diseases. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has several advantages for lab experiments, but its availability may be limited due to the complexity of its synthesis method. There are several future directions for research on N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide, including clinical trials and optimization of the synthesis method.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide involves the reaction of 2-methoxyphenylacetic acid with 9-methylpurine-6-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with piperidine-4-carboxylic acid. The final product is obtained through purification by recrystallization. The synthesis method of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been tested in vitro and in vivo for its efficacy in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-24-12-22-16-17(24)20-11-21-18(16)25-9-7-13(8-10-25)19(26)23-14-5-3-4-6-15(14)27-2/h3-6,11-13H,7-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNAZXIRUVZEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

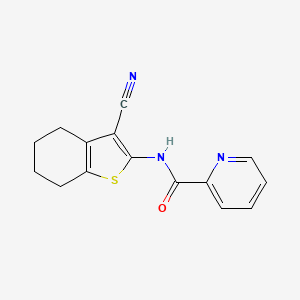
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
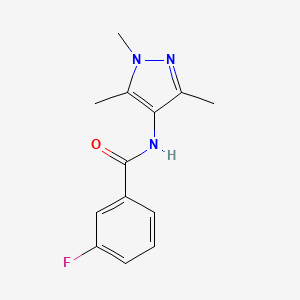
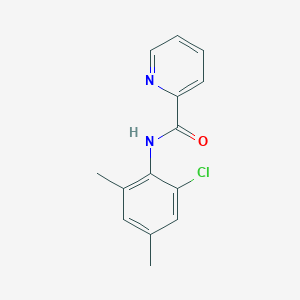
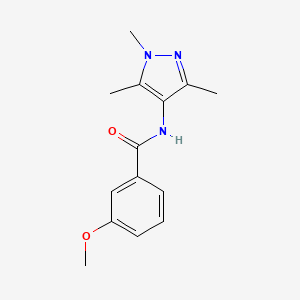
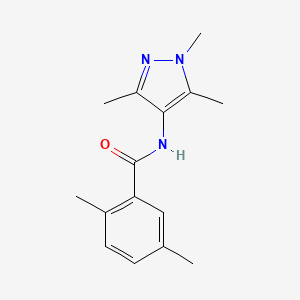
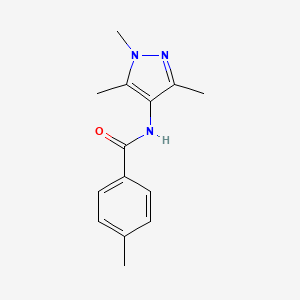
![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
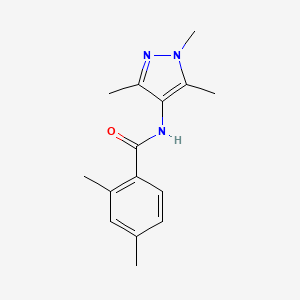
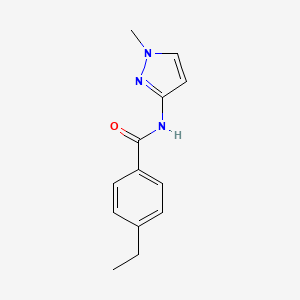
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)